rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid
Description
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl substituent at the 3-position of the azetidine ring, and a carboxylic acid group at the 2-position. The azetidine core, a four-membered nitrogen-containing ring, introduces significant conformational strain, which can enhance binding selectivity in medicinal chemistry applications. This compound is likely utilized as a building block in peptide mimetics or protease inhibitors due to its rigid structure and functional versatility.
Properties
CAS No. |
2486086-59-1 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12-/m1/s1 |
InChI Key |
HXVYFISMZPHYRM-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method involves the cyclization of a β-amino ester with a suitable leaving group.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Boc group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and bases (e.g., sodium hydride) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the azetidine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology:
Peptide Synthesis: The Boc-protected azetidine derivative is used in peptide synthesis to protect amine functionalities during coupling reactions.
Medicine:
Drug Development: The compound serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related derivatives from Enamine Ltd’s Building Blocks Catalogue (October 2023) . Key differences in ring size, substituents, and physicochemical properties are highlighted.
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Molecular Formula: C₁₁H₁₆F₃NO₄
- Molecular Weight : 283.25 g/mol
- CAS : EN300-20817050
Structural Comparison :
- Ring System: Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).
- Substituent : Trifluoromethyl (CF₃) vs. phenyl. The CF₃ group is electron-withdrawing, enhancing metabolic stability and polarity, whereas the phenyl group increases lipophilicity and aromatic interactions.
- Functional Groups : Both compounds share Boc-protected amines and carboxylic acids, making them suitable for peptide coupling or inhibitor design.
Research Implications :
The CF₃ substituent may improve solubility in polar solvents (e.g., logP reduction) compared to the phenyl analogue. However, the phenyl group’s bulkiness could enhance binding affinity in hydrophobic enzyme pockets .
rac-(1R,2R)-2-(5-bromopyrimidin-2-yl)cyclopropanecarboxylic acid
- Molecular Formula : C₈H₇BrN₂O₂
- Molecular Weight : 243.06 g/mol
- CAS : 2227822-60-6
Structural Comparison :
- Ring System : Cyclopropane (3-membered carbocyclic ring) vs. azetidine. Cyclopropane’s extreme rigidity and planar geometry contrast with azetidine’s puckered, strained nitrogen-containing ring.
- Substituent: 5-Bromopyrimidinyl vs. phenyl.
- Functional Groups : Both compounds have carboxylic acids, but the cyclopropane derivative lacks a Boc-protected amine, limiting its utility in stepwise peptide synthesis.
Research Implications :
The bromopyrimidine moiety may enable targeted interactions with nucleic acids or ATP-binding proteins, diverging from the phenylazetidine’s role in hydrophobic binding .
Data Table: Comparative Properties of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | C₁₁H₁₆F₃NO₄ | 283.25 | EN300-20817050 | 5-membered ring, CF₃ substituent, Boc-protected |
| rac-(1R,2R)-2-(5-bromopyrimidin-2-yl)cyclopropanecarboxylic acid | C₈H₇BrN₂O₂ | 243.06 | 2227822-60-6 | 3-membered ring, bromopyrimidine, no Boc group |
Its molecular weight is estimated to exceed 300 g/mol based on structural analogy.
Research Findings and Implications
Cyclopropane’s rigidity may stabilize transition states in enzyme inhibition, whereas azetidine’s puckered geometry could mimic peptide bond conformations.
Substituent Effects :
- Trifluoromethyl : Lowers logP (predicted logP ~1.2) and improves metabolic stability via C-F bond resistance to oxidation.
- Phenyl : Increases logP (estimated ~2.5–3.0), favoring membrane permeability but risking solubility limitations.
- Bromopyrimidine : Offers halogen bonding (Br) and hydrogen-bond acceptor (pyrimidine N) sites, diversifying interaction profiles.
Functional Group Utility :
- Boc protection enables selective deprotection for sequential modifications, a feature absent in the cyclopropane derivative.
- Carboxylic acids in all compounds allow conjugation to amines, suggesting utility in prodrug design or bioisosteric replacements.
Biological Activity
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid is a synthetic organic compound belonging to the class of azetidines. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, making this compound valuable in both synthetic and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2486086-59-1 |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid |
| InChI Key | HXVYFISMZPHYRM-VXGBXAGGSA-N |
The biological activity of this compound primarily derives from its role as a building block in organic synthesis and its application in peptide synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further biological interactions.
1. Peptide Synthesis
The compound serves as an intermediate in peptide synthesis, allowing for the selective protection of amino functionalities. This is crucial for developing peptides with specific biological activities.
2. Drug Development
As a building block for potential drug candidates, this compound has applications in targeting specific enzymes or receptors. Its structural properties may influence the pharmacodynamics and pharmacokinetics of synthesized drug candidates.
3. Pharmacological Properties
While specific biological activity data for this compound is limited, similar compounds often exhibit significant pharmacological properties due to their structural features. The presence of the azetidine ring may contribute to unique interactions with biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid | Contains a piperidine ring | Potential neuroprotective effects |
| rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid | Cyclobutane structure | Different steric effects influencing activity |
Case Studies
Recent studies have focused on the synthesis and application of this compound in drug development:
- Study on Peptide Synthesis : Researchers utilized this compound as a key intermediate in synthesizing peptides that target specific receptors involved in metabolic disorders. The study highlighted the efficiency of using Boc-protected azetidines in maintaining stability during synthesis while allowing for selective deprotection at later stages.
- Drug Candidate Development : A case study investigated the use of this compound in developing inhibitors for certain enzymes implicated in cancer progression. The structural characteristics were found to enhance binding affinity and specificity compared to non-protected analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
